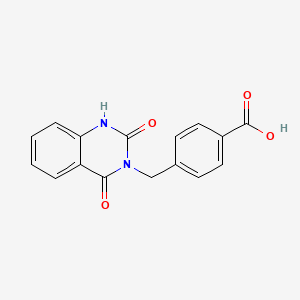

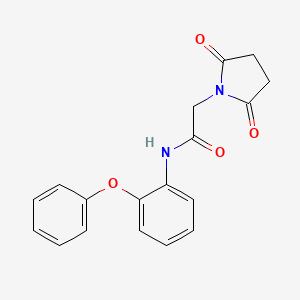

![molecular formula C21H23N3O7S B2496937 N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-26-7](/img/structure/B2496937.png)

N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. Techniques such as the condensation of 2-aminophenols or their derivatives with aldehydes, carboxylic acids, nitriles, and isocyanates are common for synthesizing benzoxazole derivatives. These methods can be adapted for the synthesis of our compound, considering the presence of oxazolidinone and benzodioxin moieties. Microwave-assisted synthesis has been highlighted as a valuable technique for accelerating such reactions, providing a pathway for efficient and diverse substitutions (Özil & Menteşe, 2020).

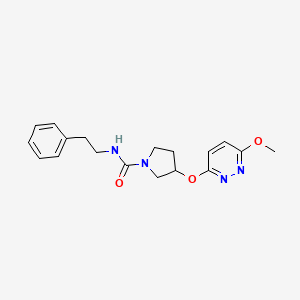

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. For instance, the oxazolidinone ring is known for its antimicrobial properties, especially against gram-positive bacteria, due to its unique protein synthesis inhibition mechanism (Diekema & Jones, 2012). Similarly, the benzodioxin and benzyl moieties contribute to the molecule's overall stability and potential for interacting with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds with oxazolidinone, benzodioxin, and benzyl groups are diverse. Oxazolidinones, for instance, participate in various synthesis reactions, contributing to their role as synthons in medicinal chemistry. Their reactivity can be tailored through structural modifications, as seen in the synthesis of antibacterial agents (Phillips & Sharaf, 2016). The unique structural features of benzodioxin moieties, such as electron-rich oxygen atoms, may facilitate nucleophilic reactions, enhancing the compound's chemical versatility.

科学的研究の応用

Synthesis and Antibacterial Agents

Research has explored the synthesis of compounds bearing benzodioxane moieties, aiming to investigate their antibacterial potential. For instance, the synthesis of N-substituted sulfonamides that incorporate the benzodioxane structure demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). This highlights the significance of such compounds in developing new antibacterial agents.

Enzyme Inhibition for Therapeutic Applications

Another area of research involves the synthesis of sulfonamides with benzodioxane and acetamide moieties to study their enzyme inhibitory potential. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, suggesting their potential in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Oxadiazoline Chemistry and Carbene Generation

The synthesis and study of oxadiazolines spiro-fused to oxazolidines or tetrahydro-1,3-oxazines have been explored for their potential to generate aminooxycarbenes through thermolysis. This research contributes to our understanding of nucleophilic carbene chemistry and its applications in organic synthesis (Couture & Warkentin, 1997).

Catalysis and Synthetic Methodology

Compounds with oxazolidinone moieties have been utilized as versatile ligands in catalytic processes, such as the CuI-catalyzed amidation of aryl halides and cyclization of o-halobenzanilides. These studies offer insights into the development of new synthetic methodologies for constructing complex molecules (Ma & Jiang, 2008).

Antimicrobial and Antimalarial Research

The investigation into the antimalarial and potential COVID-19 therapeutic applications of sulfonamides, including those with benzo[b][1,4]oxazin-3-yl moieties, emphasizes the importance of these compounds in addressing global health challenges. Theoretical and experimental studies have explored their reactivity and biological activities, demonstrating significant antimalarial activity and suggesting a possible role in treating COVID-19 (Fahim & Ismael, 2021).

特性

IUPAC Name |

N'-benzyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S/c25-20(22-13-15-4-2-1-3-5-15)21(26)23-14-19-24(8-9-31-19)32(27,28)16-6-7-17-18(12-16)30-11-10-29-17/h1-7,12,19H,8-11,13-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFNSOKNOGGMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)

![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)